molecular formula C38H24 B3216571 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene CAS No. 1172087-80-7

10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene

Cat. No. B3216571
CAS RN: 1172087-80-7
M. Wt: 480.6 g/mol
InChI Key: FZVZZGGJKOFZSQ-UHFFFAOYSA-N
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Description

10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in scientific research due to its unique properties. This compound has a rigid structure and exhibits strong fluorescence, making it useful in various applications such as organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Mechanism of Action

The mechanism of action of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene in OLEDs involves the transfer of electrons from the excited state of the molecule to the electron-accepting layer, resulting in the emission of light. In sensors, the compound undergoes a change in fluorescence intensity or wavelength upon binding to the target analyte.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene. However, some studies have shown that it exhibits low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene in lab experiments include its strong fluorescence, high quantum yield, and ease of synthesis. However, its limitations include its low solubility in common solvents and its sensitivity to oxygen and moisture, which can affect its fluorescence properties.

Future Directions

1. Development of new synthesis methods to improve the yield and purity of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene.
2. Investigation of the compound's potential as a bioimaging agent due to its fluorescence properties.
3. Exploration of the compound's use in optoelectronic devices such as solar cells and field-effect transistors.
4. Modification of the compound's structure to improve its solubility and stability in different environments.
5. Development of new sensors using 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene for the detection of specific analytes.

Synthesis Methods

The synthesis of 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene involves the coupling of two different 10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracenes, anthracene, and naphthalene. This can be achieved through various methods such as Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, or Sonogashira coupling, which uses a copper catalyst. The resulting compound can be purified through column chromatography or recrystallization.

Scientific Research Applications

10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene has been extensively studied for its use in OLEDs as a blue emitter. Its strong fluorescence and high quantum yield make it an ideal candidate for this application. Additionally, it has been used as a sensor for the detection of various analytes such as nitroaromatic compounds and metal ions.

properties

IUPAC Name

9-anthracen-9-yl-10-naphthalen-2-ylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24/c1-2-12-26-23-29(22-21-25(26)11-1)36-32-17-7-9-19-34(32)38(35-20-10-8-18-33(35)36)37-30-15-5-3-13-27(30)24-28-14-4-6-16-31(28)37/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVZZGGJKOFZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=CC8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(Anthracen-10-yl)-9-(naphthalen-2-yl)anthracene

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